

Application of Beta-cypermethrin-d5 in Food Safety Testing

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Compound of Interest

Compound Name: Beta-cypermethrin-d5

Cat. No.: B589486

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Introduction

Beta-cypermethrin is a widely used broad-spectrum synthetic pyrethroid insecticide for the control of pests on a variety of crops.[1][2] Due to its potential risk to human health, regulatory bodies worldwide have established maximum residue limits (MRLs) for beta-cypermethrin in food products. Accurate and reliable analytical methods are crucial for monitoring these residues to ensure food safety. The use of isotopically labeled internal standards, such as **Beta-cypermethrin-d5**, in conjunction with mass spectrometry-based methods, offers significant advantages in terms of accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response.[3][4][5] This document provides detailed application notes and protocols for the determination of beta-cypermethrin in food matrices using **Beta-cypermethrin-d5** as an internal standard.

The method described herein is based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique followed by analysis with Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[6][7]

Principle

The analytical method is based on isotope dilution mass spectrometry (IDMS). A known amount of **Beta-cypermethrin-d5** (internal standard) is added to the sample prior to extraction. The deuterated standard is chemically identical to the native analyte (beta-cypermethrin) and therefore exhibits similar behavior during sample preparation and analysis. By measuring the

ratio of the native analyte to the isotopically labeled standard, accurate quantification can be achieved, as this ratio is unaffected by losses during the procedure or matrix-induced signal suppression or enhancement.[3][8]

The general workflow involves:

- Sample Homogenization: Ensuring a representative sample.
- Internal Standard Spiking: Addition of a known quantity of **Beta-cypermethrin-d5**.
- QuEChERS Extraction: Extraction of the analyte and internal standard from the matrix using an organic solvent and salts.
- Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Removal of interfering matrix components.
- Instrumental Analysis: Separation and detection by GC-MS/MS or LC-MS/MS.
- Quantification: Calculation of the beta-cypermethrin concentration based on the measured analyte/internal standard ratio.

Experimental Protocols

Reagents and Materials

- Solvents: Acetonitrile (ACN), Toluene (all HPLC or pesticide residue grade).
- Salts: Anhydrous magnesium sulfate (MgSO_4), sodium chloride (NaCl).
- d-SPE Sorbents: Primary secondary amine (PSA), graphitized carbon black (GCB), C18. The choice of sorbents depends on the food matrix.
- Standards: Beta-cypermethrin (analytical standard), **Beta-cypermethrin-d5** (internal standard).
- Equipment: High-speed blender/homogenizer, centrifuge, vortex mixer, analytical balance, GC-MS/MS or LC-MS/MS system.

Standard Solutions Preparation

- Stock Solutions (1000 µg/mL): Accurately weigh 10 mg of Beta-cypermethrin and **Beta-cypermethrin-d5** into separate 10 mL volumetric flasks and dissolve in toluene.
- Intermediate Standard Solution (10 µg/mL): Dilute the stock solutions with acetonitrile.
- Working Standard Solutions: Prepare a series of calibration standards by diluting the intermediate standard solution with acetonitrile to achieve concentrations ranging from 1 to 100 ng/mL.
- Internal Standard Spiking Solution (1 µg/mL): Dilute the **Beta-cypermethrin-d5** intermediate stock solution with acetonitrile.

Sample Preparation (QuEChERS Protocol)

- Weigh 10 g of the homogenized food sample into a 50 mL centrifuge tube. For dry samples, add 10 mL of reagent water and allow to rehydrate for 30 minutes.
- Add 100 µL of the 1 µg/mL **Beta-cypermethrin-d5** internal standard spiking solution.
- Add 10 mL of acetonitrile.
- Cap the tube and shake vigorously for 1 minute.
- Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).
- Immediately shake vigorously for 1 minute.
- Centrifuge at ≥3000 rcf for 5 minutes.
- Transfer the supernatant (acetonitrile layer) to a d-SPE cleanup tube. The composition of the d-SPE tube will vary depending on the matrix (see Table 1).
- Shake the d-SPE tube for 1 minute.
- Centrifuge at ≥3000 rcf for 5 minutes.

- The resulting supernatant is the final extract. Filter through a 0.22 µm filter before instrumental analysis.

Table 1: Recommended d-SPE Cleanup for Different Food Matrices

Food Matrix Type	d-SPE Sorbents per mL of Extract	Purpose of Sorbent
General Fruits & Vegetables	150 mg MgSO ₄ , 25 mg PSA	Remove residual water and organic acids.
Pigmented Fruits & Vegetables	150 mg MgSO ₄ , 25 mg PSA, 7.5 mg GCB	Remove pigments like chlorophyll and carotenoids.
Fatty Matrices (e.g., Avocado, Nuts)	150 mg MgSO ₄ , 25 mg PSA, 25 mg C18	Remove lipids.

Instrumental Analysis

- GC System: Agilent 7890B GC or equivalent.
- Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness.
- Inlet: 280 °C, Splitless mode.
- Oven Program: Start at 70 °C (hold 2 min), ramp to 150 °C at 25 °C/min, then to 300 °C at 5 °C/min (hold 5 min).
- Carrier Gas: Helium, constant flow of 1.2 mL/min.
- MS System: Agilent 7000 Series Triple Quadrupole MS or equivalent.
- Ion Source: Electron Ionization (EI) at 70 eV.
- Source Temperature: 230 °C.
- Quadrupole Temperatures: 150 °C.
- Acquisition Mode: Multiple Reaction Monitoring (MRM).

Table 2: Example MRM Transitions for Beta-cypermethrin and **Beta-cypermethrin-d5**

Compound	Precursor Ion (m/z)	Product Ion (m/z) - Quantifier	Product Ion (m/z) - Qualifier	Collision Energy (eV)
Beta-cypermethrin	163.1	127.1	91.1	15
Beta-cypermethrin-d5	168.1	127.1	96.1	15

Note: MRM transitions should be optimized for the specific instrument used.

- LC System: Shimadzu Nexera X2 or equivalent.
- Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).
- Mobile Phase A: Water with 5 mM ammonium formate and 0.1% formic acid.
- Mobile Phase B: Methanol with 5 mM ammonium formate and 0.1% formic acid.
- Gradient: Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions.
- Flow Rate: 0.3 mL/min.
- Column Temperature: 40 °C.
- MS System: SCIEX Triple Quad 5500 or equivalent.
- Ion Source: Electrospray Ionization (ESI), positive mode.
- IonSpray Voltage: 5500 V.
- Source Temperature: 500 °C.
- Acquisition Mode: Multiple Reaction Monitoring (MRM).

Table 3: Example MRM Transitions for Beta-cypermethrin and **Beta-cypermethrin-d5** (LC-MS/MS)

Compound	Precursor Ion (m/z)	Product Ion (m/z) - Quantifier	Product Ion (m/z) - Qualifier	Collision Energy (eV)
Beta-cypermethrin	416.1	190.1	152.1	20
Beta-cypermethrin-d5	421.1	195.1	157.1	20

Note: MRM transitions should be optimized for the specific instrument used.

Data Presentation and Validation

Method validation should be performed according to established guidelines (e.g., SANCO/12682/2019). Key validation parameters are summarized below.

Table 4: Method Performance Data (Hypothetical Data Based on Similar Pyrethroid Analyses)

Parameter	Specification	Result
Linearity (R ²)	> 0.99	0.998
Limit of Quantification (LOQ)	-	0.01 mg/kg
Repeatability (RSD _r , n=5)	< 20%	< 10%
Reproducibility (RSD _R)	< 20%	< 15%
Recovery (%)	70-120%	85-110%
Matrix Effect (%)	-	-30% to +20%

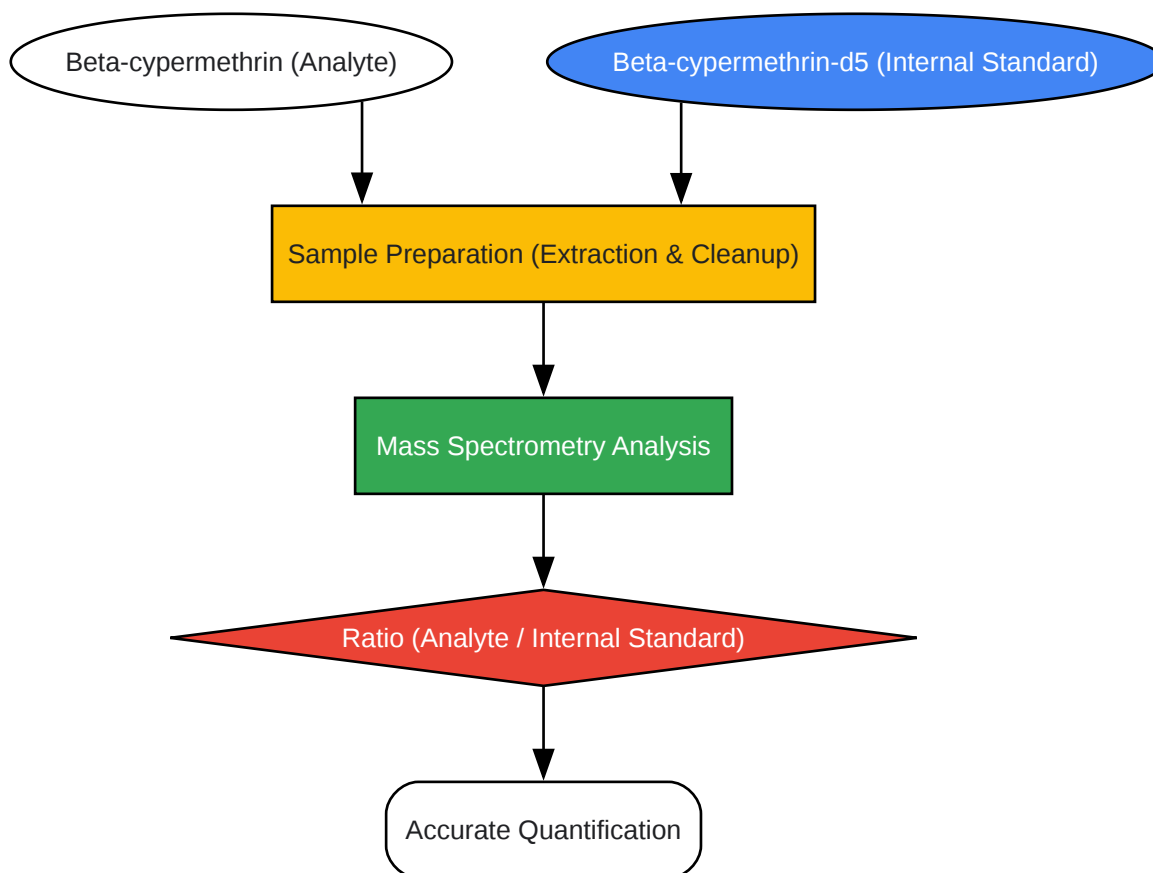
The use of **Beta-cypermethrin-d5** as an internal standard effectively compensates for matrix effects, leading to high accuracy and precision.

Visualizations



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Caption: Experimental workflow for the analysis of Beta-cypermethrin in food.



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Caption: Principle of Isotope Dilution Mass Spectrometry for accurate quantification.

Conclusion

The use of **Beta-cypermethrin-d5** as an internal standard in a QuEChERS-based extraction method followed by GC-MS/MS or LC-MS/MS analysis provides a robust and reliable approach for the quantification of beta-cypermethrin residues in various food matrices. This isotope dilution technique effectively mitigates matrix interferences and procedural losses, ensuring high accuracy and precision, which is essential for compliance with food safety regulations. The protocols and data presented serve as a comprehensive guide for researchers, scientists, and professionals in the field of food safety testing and drug development.

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